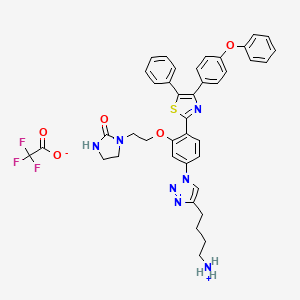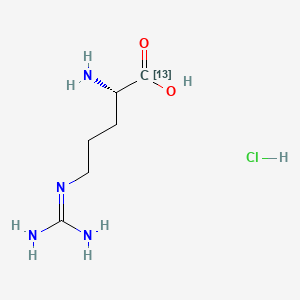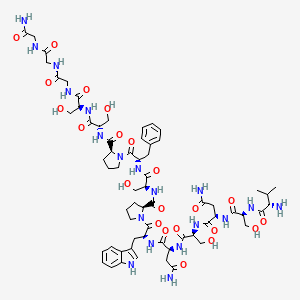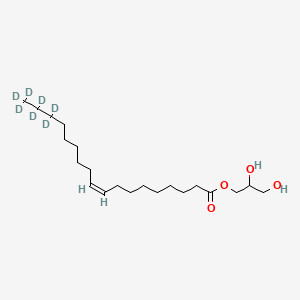
Antitumor agent-65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-65 is a novel compound that has shown significant promise in the field of cancer treatment. It is designed to target and inhibit the growth of cancer cells, thereby reducing tumor size and preventing metastasis. This compound is part of a new generation of antitumor agents that aim to provide more effective and less toxic treatment options for cancer patients.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-65 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route starts with the cyclization of compounds using the Biginelli reaction to form the pyrimidine parent nucleus . This is followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-65 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antitumor agent-65 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of antitumor agent-65 involves its interaction with specific molecular targets within cancer cells. It binds to DNA and disrupts the replication process, leading to cell cycle arrest and apoptosis . Additionally, it may inhibit key signaling pathways that are essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Antitumor agent-65 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based drug that also targets DNA but has a different mechanism of action and side effect profile.
Pyrimidine Derivatives: These compounds share structural similarities with this compound and are used in cancer treatment due to their ability to interfere with DNA synthesis.
Uniqueness: this compound stands out due to its high specificity for cancer cells and its ability to induce apoptosis without causing significant damage to healthy cells. This makes it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C18H17NO10 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C18H17NO10/c1-10(20)27-14-7-8-16(22)29-17(14)15(28-11(2)21)9-26-18(23)12-3-5-13(6-4-12)19(24)25/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1 |
InChI Key |
JNROSBHHOCSGAO-INMHGKMJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)





